硼化钒(VB)

描述

Vanadium boride (VB) is a boride of vanadium. It appears as a solid and has a formula weight of 61.752 . It is known to be a hard, ductile transition metal primarily used as a steel additive and in alloys .

Synthesis Analysis

Vanadium boride powders can be synthesized through various methods such as direct elemental synthesis (high-temperature sintering), borothermal reduction of various vanadium oxides and salts, carbothermal reduction of vanadium and boron oxides, mechanochemical synthesis, and plasma synthesis . A study showed that VB2 powders were directly obtained without any intermediate phase and contamination by 7h milling of the V2O5–B2O3–Mg powders with 50wt% stoichiometric excess Mg and by subsequent leaching process .

Molecular Structure Analysis

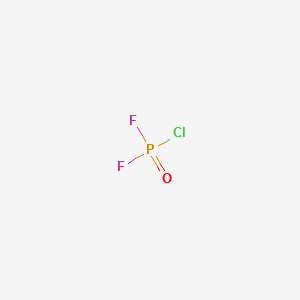

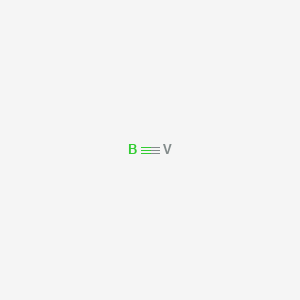

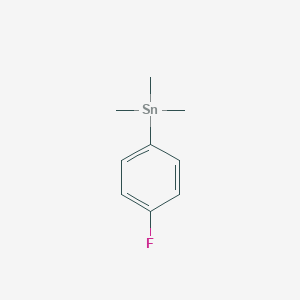

The molecular structure of Vanadium boride (VB) is represented by the linear formula VB2 .

Chemical Reactions Analysis

Vanadium boride cluster cations VBn+ (n = 3–6) can dehydrogenate methane under thermal collision conditions . The mechanism of VB2 formation and V removal in an Al-V-B system involves a number of steps such as chemical reaction, mass transfers in bulk liquid and inside the VB2 ring, and diffusions of B and V through the VB2 layer .

Physical And Chemical Properties Analysis

Vanadium boride is characterized by high thermal and electrical conductivity, significant hardness, and chemical inertness . It has a melting point of 2250°C .

科学研究应用

Electrocatalysis

Vanadium boride exhibits promising electrocatalytic properties due to its unique structural features. Structurally ordered intermetallic borides, including VB, possess rich bonding schemes and diverse compositions. These compounds can modulate local electronic structures and surface adsorption properties, making them excellent candidates for advanced catalysts . Specifically:

Energy Storage

Vanadium boride holds promise in energy storage applications:

- Vanadium Redox Flow Batteries (VRFBs) : Researchers have explored VB as a catalyst for VRFBs. Its electron defect sites and electron acceptor ability enhance ion diffusion rates and promote electrochemical kinetics .

Nanomaterials

VB can be incorporated into nanomaterials with intriguing properties:

- 3D Micro-Nano Structures : By integrating VB into 3D architectures, researchers achieve structural stability and prevent self-agglomeration of low-dimensional nano-materials. This approach enhances material performance .

Water Splitting

VB-based electrocatalysts are emerging as contenders for water splitting:

- Electrochemical Water Splitting (EWS) : Transition-metal borides, including VB, exhibit engineered structures, high catalytic activity, and good durability for large-scale hydrogen production. Their cost-effectiveness and accessibility make them attractive for EWS .

作用机制

Target of Action

Vanadium boride, also known as boranylidynevanadium or VB, primarily targets a variety of chemical reactions and physical processes due to its unique properties. It is known for its high melting point, hardness, strength, wear and impact resistance, and chemical and corrosion inertness . These properties make VB a promising material for various applications, including high-temperature technology, catalysts for liquid-phase oxidation of organic compounds, and vanadium boride air cells .

Mode of Action

The mode of action of VB is largely dependent on its interaction with other elements and compounds. For instance, VB can dehydrogenate methane under thermal collision conditions . The mechanistic details of these efficient reactions have been elucidated by quantum chemistry calculations . The B–B and V–B covalent bonds parallel to the load plane are the origin of high levels of hardness .

Biochemical Pathways

For example, VB can act as a catalyst in the liquid-phase oxidation of various organic compounds . Furthermore, VB has been shown to have a significant effect on the reactivity of atomic clusters, which can activate and transform methane .

Pharmacokinetics

The synthesis of vb involves the reaction between vanadium(iii) chloride and sodium borohydride at a molar ratio of 1:10 in the temperature range of 595–930°c in an argon atmosphere .

Result of Action

The result of VB’s action is largely dependent on its application. In high-temperature technology, VB’s high melting point and hardness make it an ideal material for use in extreme conditions . When used as a catalyst, VB can facilitate the oxidation of organic compounds . Additionally, VB has been shown to have the ability to dehydrogenate methane .

Action Environment

The action of VB is influenced by various environmental factors. For instance, the synthesis of VB requires specific temperature conditions and the presence of an argon atmosphere . Furthermore, the reactivity of VB can be enhanced by the polarization of the B3 moiety in VB3+ by the V+ cation . Therefore, the action, efficacy, and stability of VB are highly dependent on the specific environmental conditions in which it is used.

安全和危害

未来方向

Vanadium borides have been suggested as coating materials for various types of steel and as alloying additions for high-speed steels . They have been recommended for use as dispersion agents in iron-based alloys and as strengthening phase of surface coatings . They are also candidates as anode materials in air batteries because of their superior discharge capacity . Future developments of boride synthesis and catalytic applications are expected .

属性

IUPAC Name |

boranylidynevanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVPWTYQZMLSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Vanadium boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12045-27-1, 12007-37-3, 12653-88-2 | |

| Record name | Vanadium boride (VB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium boride (VB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012045271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium boride (VB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium diboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanadium boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes Vanadium boride (VB) suitable for high-temperature applications?

A1: Vanadium boride (VB) exhibits a unique self-healing property at high temperatures, making it suitable for demanding applications. Research demonstrates that VB particles embedded in a glass matrix can oxidize at elevated temperatures, forming oxides like vanadium pentoxide (V2O5) and boron trioxide (B2O3). These oxides possess a lower melting point than the surrounding glass matrix. When cracks form, the localized heat can trigger the oxidation of VB, and the resulting molten oxides flow into the cracks, effectively sealing them. This self-healing behavior has been observed in both bulk glassy composites [] and thin-film coatings [] containing VB, highlighting its potential for applications like high-temperature sealants in solid oxide fuel cells [].

Q2: How does mechanical alloying influence the properties of composites containing Vanadium boride (VB)?

A2: Mechanical alloying (MA) significantly enhances the physical and mechanical properties of composites containing Vanadium boride (VB). Studies on (Al-7 wt.% Si)-2 wt.% VB composites revealed that MA for 4 hours resulted in a composite with a higher relative density (95.55%), improved microhardness (1.04±0.11 GPa), and a lower wear rate (1.42x10 mm/mm) []. This improvement is attributed to the refined microstructure and increased particle distribution uniformity achieved through the MA process, leading to better densification and enhanced mechanical properties.

Q3: Can Vanadium boride (VB) be synthesized alongside other materials, and how does processing impact the final composition?

A3: Yes, Vanadium boride (VB) can be synthesized alongside other materials like vanadium carbide (VC) using powder metallurgy techniques. Research has shown that reacting vanadium pentoxide (V2O5), boron trioxide (B2O3), and carbon powder at high temperatures (1500-1600 °C) can yield hybrid powders containing various vanadium boride phases (VB2, V3B4, V2B3) and VC []. Interestingly, the study found that mechanical milling prior to annealing significantly influences the final composition. Milling promotes a more uniform distribution of reactants and reduces particle size, ultimately impacting the weight percentages of each phase and even favoring the formation of specific boride phases.

Q4: What insights do we have into the bonding characteristics and electron distribution within Vanadium boride (VB) structures?

A4: Analysis of the electron density in various binary Vanadium borides (VB, V3B4, VB2), using both experimental X-ray diffraction data and quantum chemical calculations, has provided valuable insights into their bonding characteristics []. The research confirms a charge transfer from vanadium to boron atoms, resulting in two primary types of interactions: covalent B-B interactions and polar covalent B-V interactions. This charge transfer and the specific bonding interactions contribute to the unique properties observed in these materials.

Q5: Are there any tools or techniques that allow for real-time observation of the self-healing behavior in Vanadium boride (VB) containing materials?

A5: Yes, high-temperature environmental scanning electron microscopy (HT-ESEM) has emerged as a valuable tool for real-time observation of the self-healing process in materials containing Vanadium boride (VB) [, ]. This technique enables researchers to visualize the crack healing dynamics under controlled temperature and atmospheric conditions. For instance, studies have shown that cracks in VB-containing glass composites heal rapidly under oxidizing conditions due to VB oxidation, while no healing is observed under reducing conditions, confirming the crucial role of oxidation in the self-healing mechanism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

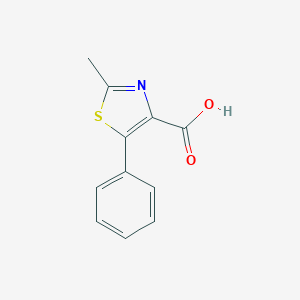

![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)

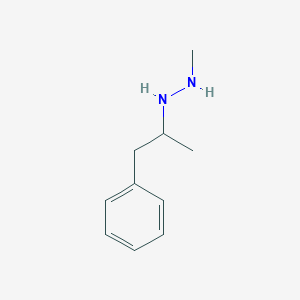

![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)